molecular formula C37H37N5O7S B2494868 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[8-oxo-6-[(1-{[(pyridin-3-ylmethyl)amino]carbonyl}propyl)thio][1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide CAS No. 688062-41-1

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[8-oxo-6-[(1-{[(pyridin-3-ylmethyl)amino]carbonyl}propyl)thio][1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide

Cat. No. B2494868
CAS RN: 688062-41-1
M. Wt: 695.79
InChI Key: CSQLANKFTUJNDL-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[8-oxo-6-[(1-{[(pyridin-3-ylmethyl)amino]carbonyl}propyl)thio][1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide is a useful research compound. Its molecular formula is C37H37N5O7S and its molecular weight is 695.79. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[8-oxo-6-[(1-{[(pyridin-3-ylmethyl)amino]carbonyl}propyl)thio][1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide exhibits a complex structure and is related to quinazoline derivatives. Research demonstrates the synthesis of these derivatives involves multiple steps and reagents, such as the reaction of anthranilic acid with aromatic acid chloride, followed by reaction with p-aminophenol and amido-alcohols (Pandey et al., 2008). Other studies have explored different synthetic routes and the synthesis of related compounds, focusing on the chemical transformations and the creation of novel chemical entities (Usifoh & Okunrobo, 2009).

Chemical Reactivity and Derivatives

The compound's derivatives have been explored for their chemical reactivity and potential to form new heterocyclic systems. For instance, compounds related to this compound have been synthesized, and their structures confirmed by elemental analysis and spectroscopic data (Mohamed, 2021). The reactivity of such compounds towards electrophilic and nucleophilic reagents has also been documented, highlighting their versatility in forming different heterocyclic structures (Abdel-Rahman, 2006).

Biological Activities and Applications

Antiviral and Antibacterial Properties

Studies have indicated that derivatives of quinazoline, similar in structure to this compound, have shown promising antiviral activity against viruses like Japanese encephalitis virus (JEV) and Herpes simplex virus type-1 (HSV-1) (Pandey et al., 2008). Furthermore, some synthesized compounds related to this chemical structure have also demonstrated significant antibacterial activities when compared with standard drugs (Debnath & Manjunath, 2011).

Anticancer Activity

There's a notable interest in the compound's derivatives for their potential in cancer treatment. Research has documented the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, closely related to the compound , which displayed potent cytotoxic activities against various cancer cell lines (Deady et al., 2003). Similarly, certain quinazolinone-based antitumor agents have been synthesized, showing high growth-inhibitory activity and unique biochemical characteristics, such as delayed, non-phase specific, cell-cycle arrest (Bavetsias et al., 2002).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[8-oxo-6-[1-oxo-1-(pyridin-3-ylmethylamino)butan-2-yl]sulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H37N5O7S/c1-4-33(35(44)40-20-25-6-5-14-38-19-25)50-37-41-28-18-32-31(48-22-49-32)17-27(28)36(45)42(37)21-24-7-10-26(11-8-24)34(43)39-15-13-23-9-12-29(46-2)30(16-23)47-3/h5-12,14,16-19,33H,4,13,15,20-22H2,1-3H3,(H,39,43)(H,40,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQLANKFTUJNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CN=CC=C1)SC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)NCCC6=CC(=C(C=C6)OC)OC)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H37N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

695.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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